Product packaging for 7-bromo-4-methyl-1,3-benzothiazol-2-amine(Cat. No.:CAS No. 1157454-73-3)

7-bromo-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B2513826
CAS No.: 1157454-73-3
M. Wt: 243.12
InChI Key: YSELEMFWTDAHPP-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1,3-benzothiazol-2-amine is a substituted benzothiazole derivative serving as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The benzothiazole core is recognized as a privileged structure in the development of novel therapeutic agents due to its diverse pharmacological profiles . Research into benzothiazole derivatives has demonstrated significant potential, particularly in oncology, with compounds exhibiting potent antitumor activities against various cancer cell lines, including lung (A549) and breast (MCF-7) cancers . The bromo substituent at the 7-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore a wider chemical space and structure-activity relationships (SAR) . The specific biological activity of this compound is likely influenced by the combined effect of the bromo and methyl substituents, which can fine-tune the molecule's electronic properties, lipophilicity, and interactions with biological targets such as kinase enzymes . As a key intermediate, it is utilized in the synthesis of more complex molecules designed to target critical cellular signaling pathways, including the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancers . This product is intended for research purposes as a building block or a reference standard in investigative studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2S B2513826 7-bromo-4-methyl-1,3-benzothiazol-2-amine CAS No. 1157454-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSELEMFWTDAHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 7 Bromo 4 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Quantum Chemical Studies (Density Functional Theory and Ab Initio Methods)

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, are powerful tools for examining the intricate details of molecular systems. These methods allow for the precise calculation of electronic structure, molecular geometries, and other key chemical parameters, offering a deeper understanding of the behavior of 7-bromo-4-methyl-1,3-benzothiazol-2-amine at the atomic level.

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, understanding its electronic properties is key to predicting its reactivity and potential interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic transitions and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

In derivatives of benzothiazole (B30560), the HOMO is typically located over the electron-rich portions of the molecule, such as the fused benzene (B151609) ring and the sulfur and nitrogen atoms of the thiazole (B1198619) ring. The LUMO, conversely, is generally distributed over the electron-accepting regions. The presence of substituents like the bromo, methyl, and amino groups on the benzothiazole core significantly influences the energies of these orbitals. For instance, electron-donating groups like the amino and methyl groups tend to raise the HOMO energy level, while electron-withdrawing groups like the bromo group can lower the LUMO energy level.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited, which is a desirable property in applications such as organic light-emitting diodes (OLEDs). Computational studies on similar benzothiazole derivatives have shown that the HOMO-LUMO energy gap can be tuned by altering the substituents on the benzothiazole ring system.

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Substituted Benzothiazole Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Aminobenzothiazole (B30445)-5.89-1.234.66
2-Amino-6-bromobenzothiazole-6.05-1.584.47
2-Amino-4-methylbenzothiazole-5.78-1.154.63

Note: The data presented in this table is based on computational studies of analogous compounds and serves to illustrate the expected electronic properties of this compound.

The distribution of electron density within this compound is a key factor in its polarity and intermolecular interactions. The electronegative nitrogen, sulfur, and bromine atoms create regions of negative charge, while the carbon and hydrogen atoms are generally more positive. This charge separation leads to a significant dipole moment, influencing the molecule's solubility and binding characteristics.

Electron delocalization is also a prominent feature of the benzothiazole ring system. The fusion of the benzene and thiazole rings allows for the delocalization of π-electrons across the entire bicyclic structure. This delocalization contributes to the aromaticity and stability of the molecule. The amino and methyl substituents can further enhance this delocalization by donating electron density into the ring system, while the bromo group can have a more complex influence due to its inductive and resonance effects.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. It helps to identify the regions that are susceptible to electrophilic and nucleophilic attack. In an MEP map, areas of negative potential (typically colored in shades of red) indicate electron-rich regions that are attractive to electrophiles, while areas of positive potential (colored in shades of blue) represent electron-poor regions that are targets for nucleophiles.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atom of the amino group and the nitrogen and sulfur atoms of the thiazole ring, making these sites prone to electrophilic attack. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, indicating their susceptibility to nucleophilic interactions.

Global reactivity descriptors such as ionization potential (IP), electron affinity (EA), and the electrophilicity index (ω) provide quantitative measures of a molecule's reactivity.

Ionization Potential (IP) is the energy required to remove an electron from a molecule and is related to the HOMO energy. A lower IP indicates that the molecule can be more easily oxidized.

Electron Affinity (EA) is the energy released when a molecule accepts an electron, and it is related to the LUMO energy. A higher EA suggests a greater ability to accept electrons.

Electrophilicity Index (ω) is a measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

These parameters are crucial for understanding the chemical reactivity and potential for charge transfer in this compound.

Table 2: Calculated Global Reactivity Descriptors for a Representative 2-Aminobenzothiazole Derivative

ParameterValue (eV)
Ionization Potential (I)7.21
Electron Affinity (A)0.85
Electrophilicity Index (ω)2.04

Note: The data is based on a representative analogous compound and provides an estimation of the reactivity of this compound.

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its biological activity and physical properties. For this compound, the orientation of the amino group relative to the benzothiazole ring is of particular interest.

Computational studies can predict the most stable conformations by calculating the potential energy surface as a function of specific dihedral angles. For 2-aminobenzothiazole derivatives, the rotation around the C2-N(amino) bond is a key conformational feature. The planarity of the benzothiazole ring system is generally maintained due to its aromatic character.

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be precisely determined through DFT calculations. These parameters provide a detailed picture of the molecular structure.

Table 3: Selected Optimized Geometrical Parameters for a Representative 2-Aminobenzothiazole Derivative (DFT/B3LYP)

ParameterBond Length (Å)Bond Angle (°)
C-S (thiazole)1.76
C=N (thiazole)1.31
C-N (amino)1.37
C-C (benzene)1.39 - 1.41
C-S-C
S-C-N
C-N-C

Note: The data presented is for a representative analogous compound and illustrates the expected geometric parameters for this compound.

Analysis of Substituent Effects on Electronic and Geometrical Parameters

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding how different substituents on the benzothiazole core influence its electronic and geometrical properties. The electronic properties of molecules are critical in determining their reactivity and potential as pharmacological agents. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (ΔE), are often calculated to assess these properties.

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a larger energy gap indicates higher stability and lower reactivity. mdpi.com

Studies on various benzothiazole derivatives have shown that the nature and position of substituents significantly modulate these electronic parameters. For instance, electron-donating groups (like -CH3) and electron-withdrawing groups (like -NO2 or halogens such as -Br) can alter the electron density distribution across the molecule, thereby affecting the HOMO and LUMO energy levels. nih.gov Research on substituted benzothiazoles has demonstrated that the introduction of an electron-withdrawing group generally leads to a lowering of both HOMO and LUMO energy levels and a reduction in the energy gap, which can enhance the compound's reactivity and charge transport properties. nih.gov

Below is a representative table illustrating the effect of different substituents on the HOMO-LUMO energy gap of benzothiazole derivatives, as reported in computational studies.

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Benzothiazole Derivative 1-OCH3 (p-position)---
Benzothiazole Derivative 2-CF3 (m-position)--4.46
Benzothiazole Derivative 3No substituent---
Benzothiazole Derivative 4-NO2-5.13-4.011.12
Benzothiazole Derivative 5-CH3-4.76-2.55-

This table is a compilation of data from various computational studies on substituted benzothiazoles and is intended to be illustrative of the general trends observed.

Thermodynamic Stability and Reaction Energetics

Computational chemistry provides powerful tools to investigate the thermodynamic stability and reaction energetics of molecules like this compound. DFT calculations are commonly used to determine various thermodynamic parameters, including enthalpy of formation, Gibbs free energy, and entropy. These parameters are essential for understanding the stability of a compound and predicting the feasibility and spontaneity of its reactions. researchgate.netscirp.org

The kinetic stability of a molecule is often correlated with its HOMO-LUMO energy gap; a larger gap suggests greater stability. mdpi.com From a thermodynamic perspective, a lower enthalpy of formation indicates a more stable molecule. Computational studies on benzothiazole derivatives have calculated these properties to assess their relative stabilities. researchgate.net

Furthermore, computational methods can be employed to explore the reaction energetics of these compounds, such as the energy barriers for various chemical transformations. This is particularly important in drug design, where understanding the metabolic pathways and potential degradation of a compound is crucial. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing insights into reaction mechanisms and rates. While specific reaction energetics for this compound are not extensively detailed in the public domain, the methodologies are well-established for this class of compounds.

The following table presents a conceptual overview of the types of thermodynamic parameters that can be calculated for benzothiazole derivatives.

ParameterDescriptionSignificance
Enthalpy of Formation (ΔHf)The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.Indicates the thermodynamic stability of the molecule.
Gibbs Free Energy of Formation (ΔGf)The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.Determines the spontaneity of the formation of the molecule.
Entropy (S)A measure of the randomness or disorder of a system.Contributes to the Gibbs free energy and influences the spontaneity of reactions.
Activation Energy (Ea)The minimum amount of energy required for a chemical reaction to occur.Determines the rate of a chemical reaction.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable in modern drug discovery for predicting how a ligand, such as this compound, might interact with a biological target. These methods provide a detailed view of the ligand-target interactions at an atomic level, which is often difficult to achieve through experimental methods alone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. nih.gov This method is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates.

Molecular docking simulations can predict the binding mode of this compound and its derivatives within the active site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and then scoring these poses based on a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more favorable interaction. researchgate.net

Numerous studies have employed molecular docking to investigate the potential of benzothiazole derivatives as inhibitors of various enzymes, such as kinases, which are often implicated in cancer. biointerfaceresearch.comnih.gov For example, docking studies of benzothiazole derivatives into the ATP-binding site of protein kinases have revealed key interactions that contribute to their inhibitory activity. biointerfaceresearch.com

The following table provides a hypothetical example of docking results for a series of benzothiazole derivatives against a protein kinase target.

CompoundDocking Score (kcal/mol)Key Interacting Residues
Derivative A-8.5LYS78, GLU95, ASP165
Derivative B-7.9LYS78, PHE164
Derivative C-9.2GLU95, ASP165, TYR101
Derivative D-8.1LYS78, ASP165

This table is illustrative and represents the type of data generated from molecular docking studies.

Beyond predicting binding affinity, molecular docking is crucial for identifying the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By visualizing the docked pose, researchers can identify the key amino acid residues in the protein's active site that are involved in binding the ligand. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For instance, identifying a crucial hydrogen bond can guide the modification of the ligand to enhance this interaction, thereby improving its binding affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a more dynamic and detailed picture of the ligand-receptor complex compared to the static view offered by molecular docking. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked complex and the characterization of the conformational changes that may occur upon ligand binding. biointerfaceresearch.comacs.org

MD simulations of protein-ligand complexes involving benzothiazole derivatives have been used to validate docking results and to gain a deeper understanding of the binding mechanism. biointerfaceresearch.com By analyzing the trajectory of the simulation, researchers can calculate various parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over time. A stable complex will typically show low and converging RMSD values.

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target with greater accuracy than docking scores. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the binding free energy from the MD trajectory. These simulations can also reveal the role of water molecules in the binding site and provide insights into the dynamic nature of the interactions between the ligand and the protein.

Analysis of Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations are a cornerstone for investigating the dynamic behavior of this compound and its derivatives. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. By simulating the compound in various environments, such as in solution or within a protein's binding pocket, researchers can observe the range of shapes (conformations) the molecule can adopt.

The conformational landscape is critical for biological activity, as a molecule must often adopt a specific conformation to bind effectively to its target. Analysis of MD trajectories can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radius of Gyration (RoG): To understand the compactness of the molecule's structure over time.

Hydrogen Bond Analysis: To track the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are key to conformational stability and binding.

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations

ParameterTypical Value/SettingPurpose
Force FieldMMFF94, AMBER, CHARMMDefines the potential energy of the system based on atomic positions.
Solvent ModelExplicit (e.g., TIP3P water)Simulates the physiological environment.
Simulation Time50-200 nanoseconds (ns)Ensures sufficient sampling of conformational space.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates standard atmospheric pressure.
Assessment of Ligand-Complex Stability

Once this compound or its derivatives are computationally "docked" into a target protein, MD simulations are essential for assessing the stability of the resulting ligand-protein complex. A stable complex is more likely to correspond to a potent biological effect. The stability is evaluated by analyzing the interactions between the ligand and the amino acid residues of the protein's binding site throughout the simulation.

Key interactions contributing to complex stability include:

Hydrogen Bonds: The 2-amino group and the nitrogen atom within the thiazole ring of the benzothiazole scaffold are capable of acting as hydrogen bond donors and acceptors, respectively. nih.gov

Hydrophobic Interactions: The benzene ring and methyl group can form favorable interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic benzothiazole ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often employed post-simulation to provide a quantitative estimate of binding affinity. These methods confirmed the favorable binding of designed thiazole derivatives to DNA gyrase B, corroborating initial docking results. nih.gov

Mechanistic Insights into Ligand Binding and Allosteric Modulation

Computational studies offer profound mechanistic insights into how a ligand binds to its target. For benzothiazole derivatives, which are known to act as Novel Bacterial Topoisomerase Inhibitors (NBTIs), structural and computational studies have been revelatory. nih.gov These investigations show that the ligand binds at the dimer interface of the GyrA subunit of DNA gyrase, interacting with key residues and a segment of DNA. nih.gov The binding mode rationalizes why these compounds are not susceptible to resistance mechanisms that affect other antibiotic classes like fluoroquinolones. nih.gov

Furthermore, the 2-aminothiazole scaffold, a core component of the title compound, is known to participate in allosteric modulation. nih.gov Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site. nih.gov This binding induces a conformational change in the protein that can either enhance or inhibit the function of the orthosteric ligand. nih.gov Computational simulations can help identify these potential allosteric sites and elucidate the mechanism by which the binding of a modulator at one site is transmitted through the protein structure to affect the active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models are invaluable for predicting the activity of newly designed molecules and for understanding the structural features that govern their potency.

Development of Statistical Models for Structural-Activity Correlations

To develop a QSAR model, a dataset of benzothiazole derivatives with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. acs.org The IC₅₀ values are typically converted to a logarithmic scale (pIC₅₀) to create a linear relationship with the energy of binding. Various statistical methods are used to generate the QSAR equation, with Partial Least Squares (PLS) regression and Principal Component Regression (PCR) being common choices. acs.org

A robust QSAR model is characterized by strong statistical parameters:

R² (Coefficient of determination): Indicates the goodness of fit. A value close to 1 suggests the model explains a large proportion of the variance in the activity data. acs.org

Q² (Cross-validated R²): Assesses the predictive power of the model through internal validation techniques like leave-one-out (LOO). chula.ac.thchula.ac.th

R²ext (External R²): Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. acs.org

For example, a Group-based QSAR (G-QSAR) study on benzothiazole derivatives as anticancer agents yielded a statistically significant model with an r² of 0.81, a q² of 0.75, and a pred_r² of 0.70, indicating good predictive ability. chula.ac.thchula.ac.th

Table 2: Example of a G-QSAR Model for Anticancer Activity of Benzothiazole Derivatives

Model ParameterValueInterpretation
r² (Correlation Coefficient)0.81The model explains 81% of the variance in the training set activity.
q² (Cross-validation Coefficient)0.75The model has good internal predictive power.
pred_r² (Predictive r²)0.70The model has good predictive power for an external test set.
F-testSignificantThe relationship between descriptors and activity is statistically significant.

Data adapted from a study on benzothiazole derivatives. chula.ac.thchula.ac.th

Identification of Key Structural Descriptors

A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. For benzothiazole derivatives, studies have highlighted the importance of several types of descriptors. chula.ac.thchula.ac.th

Table 3: Key Structural Descriptors and Their Influence on the Activity of Benzothiazole Derivatives

Descriptor ClassSpecific Descriptor ExampleInfluence on Activity
HydrophobicLogP / Hydrophilic AreaStudies suggest that increasing hydrophobicity (lipophilicity) at certain positions can enhance activity, potentially by improving membrane permeability or hydrophobic interactions in the binding pocket. chula.ac.thchula.ac.th
ElectronicDipole Moment / DeltaEpsilonCThese descriptors relate to the molecule's electronic distribution. Negative correlations can indicate that electropositive substituents at specific locations may increase binding affinity. chula.ac.thchula.ac.th
Steric/TopologicalMolar Refractivity / Chain CountThese descriptors relate to the size and shape of the molecule. Positive correlations with descriptors like chain count suggest that adding aryl or heteroaryl groups can increase activity. chula.ac.thchula.ac.th

Information synthesized from multiple QSAR studies on benzothiazole derivatives. chula.ac.thchula.ac.th

These findings suggest that for this compound, the bromo and methyl groups significantly contribute to its hydrophobic and steric profile, which would be critical determinants of its biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of a biological target is unknown, ligand-based methods like pharmacophore modeling are essential. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target receptor.

The process involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic centers

Aromatic rings

Positive/Negative ionizable groups

A pharmacophore model for a series of 2-aminobenzothiazole derivatives would likely identify the amino group as a key hydrogen bond donor and the thiazole nitrogen as a hydrogen bond acceptor. nih.gov The benzothiazole ring system itself would be flagged as a critical hydrophobic and aromatic feature.

Once a pharmacophore model is generated and validated, it serves as a 3D query to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov It can also be used to guide the modification of existing leads, such as this compound, to better fit the pharmacophore model and improve activity. This approach is a cornerstone of modern drug design, enabling the rational development of new therapeutic agents. chula.ac.thiajesm.in

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Spectroscopic Characterization and Structural Elucidation of 7 Bromo 4 Methyl 1,3 Benzothiazol 2 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In the ¹H NMR spectrum of 7-bromo-4-methyl-1,3-benzothiazol-2-amine, distinct signals are anticipated for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing bromine atom and the electron-donating amino and methyl groups. The protons on the benzene (B151609) ring are expected to appear in the range of δ 7.0-8.0 ppm. The methyl group protons would likely produce a singlet peak at approximately δ 2.2-2.5 ppm. The amine (-NH₂) protons typically exhibit a broad singlet, the position of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.0 - 8.0Multiplet
Methyl (-CH₃)2.2 - 2.5Singlet
Amine (-NH₂)Variable (e.g., 5.0 - 6.0)Broad Singlet

Note: These are predicted values based on analogous structures and may differ from experimental results.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the eight carbon atoms. The carbon atom attached to the bromine (C-7) would be significantly influenced by the halogen's electronegativity. The quaternary carbons of the benzothiazole (B30560) ring system would also have characteristic chemical shifts. The methyl carbon is expected to resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=N (C-2)165 - 175
Aromatic C-Br (C-7)110 - 120
Aromatic C-H120 - 140
Aromatic C-S (C-7a)145 - 155
Aromatic C-N (C-3a)130 - 140
Aromatic C-CH₃ (C-4)130 - 140
Methyl (-CH₃)15 - 25

Note: These are predicted values based on analogous structures and may differ from experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. The spectra arise from the vibrations of molecular bonds, which occur at specific frequencies.

For this compound, key vibrational modes would include the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole (B1198619) ring, and C-Br stretching. FT-IR and Raman are complementary techniques; for instance, the symmetric vibrations are often more intense in Raman spectra. Analysis of the vibrational spectra of related benzothiazole derivatives can provide a basis for assigning the expected frequencies. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
-NH₂Symmetric & Asymmetric Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Methyl C-HStretching2850 - 2960
C=N (Thiazole)Stretching1600 - 1650
Aromatic C=CStretching1450 - 1600
C-NStretching1250 - 1350
C-BrStretching500 - 600

Note: These are predicted values based on analogous structures and may differ from experimental results.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₈H₇BrN₂S), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each isotope.

The fragmentation of the molecular ion would likely involve the loss of small neutral molecules or radicals, such as HCN, CH₃, or Br. The study of fragmentation patterns in similar brominated and aminobenzothiazole structures can help in predicting the major fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺242/244Molecular ion peak (with ⁷⁹Br/⁸¹Br)
[M-HCN]⁺215/217Loss of hydrogen cyanide
[M-CH₃]⁺227/229Loss of a methyl radical
[M-Br]⁺163Loss of a bromine radical

Note: These are predicted values based on analogous structures and may differ from experimental results.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Benzothiazole derivatives are known to be chromophoric and often fluorescent. mdpi.comresearchgate.net The absorption spectrum of this compound is expected to exhibit bands corresponding to π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the benzothiazole core. The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole.

Some 2-aminobenzothiazole (B30445) derivatives are known to be fluorescent, and it is plausible that this compound would also exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band.

Table 5: Predicted Electronic Spectroscopy Data for this compound

Parameter Predicted Wavelength (nm) Transition
λmax (Absorption)280 - 350π → π* / n → π*
λem (Emission)350 - 450Fluorescence

Note: These are predicted values based on analogous structures and may differ from experimental results.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose. By calculating the optimized molecular geometry, it is possible to predict NMR chemical shifts, vibrational frequencies, and electronic transition energies.

These theoretical predictions can then be correlated with the limited available experimental data or with data from closely related compounds to validate the computational model. For instance, calculated vibrational frequencies are often scaled to better match experimental FT-IR and Raman spectra. Similarly, predicted NMR chemical shifts can be compared to the known ranges for similar functional groups and molecular environments. This integrated approach of experimental and theoretical analysis is crucial for a comprehensive structural and electronic characterization. Studies on other benzothiazole derivatives have demonstrated good agreement between DFT-calculated and experimental spectroscopic data. researchgate.net

Advanced Research Applications of the Benzothiazole Scaffold Beyond Direct Pharmaceutical Product Development

Exploration as Versatile Synthetic Intermediates and Building Blocks in Organic and Organoelement Synthesis

The compound 7-bromo-4-methyl-1,3-benzothiazol-2-amine is a highly functionalized molecule that serves as an exemplary building block in organic synthesis. Its utility stems from the presence of several reactive sites that can be selectively modified to construct more complex molecular architectures. The 2-amino group, the C7-bromo substituent, and the benzothiazole (B30560) core itself offer distinct opportunities for chemical transformation.

The 2-amino group is a key functional handle, acting as a potent nucleophile. It readily participates in reactions such as acylation, sulfonylation, and condensation with electrophilic reagents, allowing for the attachment of a wide array of functional side chains. globethesis.comnih.gov This reactivity is fundamental to building libraries of derivatives for screening in various applications. Furthermore, the amino and adjacent endocyclic nitrogen atoms can act as a binucleating site for reactions with electrophiles, leading to the formation of fused heterocyclic systems like imidazo[2,1-b]benzothiazoles. mdpi.com

The bromine atom at the C7 position is another critical site for molecular diversification. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. mdpi.com These reactions enable the formation of new carbon-carbon or carbon-nitrogen bonds, allowing for the introduction of aryl, alkyl, or amino substituents. This capability is crucial for extending the π-conjugated system of the molecule or for installing specific functionalities to modulate its electronic or biological properties. The ability to selectively functionalize both the amino and bromo groups makes this compound a valuable intermediate for creating complex, multifunctional organic compounds. nih.gov

Below is a table summarizing the key reactive sites of this compound and their potential synthetic transformations.

Interactive Table: Synthetic Potential of this compound
Reactive Site Type of Reaction Potential New Functionality
2-Amino Group Acylation, Sulfonylation Amides, Sulfonamides
Condensation Imines (Schiff bases)
Annulation Reactions Fused Heterocyclic Systems
C7-Bromo Group Suzuki Coupling Aryl, Heteroaryl Groups
Buchwald-Hartwig Amination Substituted Amino Groups
Sonogashira Coupling Alkynyl Groups
Benzothiazole Core Electrophilic Aromatic Substitution Further ring functionalization

Contributions to Materials Science and Engineering

The benzothiazole scaffold is a significant contributor to the field of materials science, largely due to its inherent electronic properties and rigid, planar structure. As an electron-deficient (acceptor) system, it is a valuable component in the design of functional organic materials.

Organic Electronic Materials (e.g., OLEDs)

Benzothiazole derivatives are frequently incorporated into organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the benzothiazole ring makes it an excellent building block for creating "push-pull" or donor-acceptor (D-A) architectures. When combined with an electron-donating group through a π-conjugated bridge, the resulting molecule can exhibit a small HOMO-LUMO gap, which is essential for charge transport and light emission in the visible spectrum. researchgate.netnih.gov

Starting from a molecule like this compound, synthetic chemists can design advanced electronic materials. The intrinsic 2-amino group can act as a weak electron donor, while the bromine atom can be replaced with stronger donor moieties via cross-coupling reactions. This strategic functionalization allows for the precise tuning of the molecule's electronic and photophysical properties to achieve desired emission colors and efficiencies in OLED devices.

Fluorescence Materials and Probes

Derivatives of benzothiazole are well-known for their strong fluorescence, high quantum yields, and large Stokes shifts, making them ideal candidates for fluorescent dyes and probes. mdpi.comstemmpress.com The rigid, planar structure of the fused ring system minimizes non-radiative decay pathways, leading to efficient light emission. The photophysical properties, including absorption and emission wavelengths, can be finely tuned by altering the substituents on the benzothiazole core.

The compound this compound is a valuable precursor for creating novel fluorophores. For example, replacing the bromine atom with electron-donating groups can shift the emission to longer wavelengths (a bathochromic shift). This tunability allows for the development of dyes that emit across the visible spectrum. These tailored fluorescent materials are used not only in OLEDs but also as markers and probes in biological and environmental sensing applications. nih.govrsc.org

Development of Chemical Probes for Biological Systems and Processes

Building upon their excellent fluorescent properties, benzothiazole derivatives have been extensively developed as chemical probes for detecting and imaging specific analytes in biological and environmental systems. nih.govnih.gov A fluorescent probe, or chemosensor, is a molecule designed to exhibit a change in its fluorescence (such as turning on/off or shifting in color) upon binding to a target ion or molecule. acs.orgresearchgate.net

The structure of this compound provides a scaffold that can be readily modified to create such probes. The 2-amino group can be functionalized to introduce a specific recognition site (a receptor) for a target analyte, such as a metal ion (e.g., Zn²⁺, Fe³⁺) or an anion (e.g., CN⁻). nih.govacs.orgresearchgate.net The benzothiazole core acts as the fluorophore, signaling the binding event through a change in its light-emitting properties. Probes based on this scaffold have been successfully used for the real-time detection of analytes in water samples and for imaging within living cells. nih.govspectroscopyonline.com

Applications in Agrochemical Research

The benzothiazole nucleus is a "privileged scaffold" in agrochemical discovery, forming the core of numerous compounds with herbicidal, fungicidal, and insecticidal properties. nih.govnih.govresearchgate.net Several commercial pesticides contain this heterocyclic system, and research into new benzothiazole-based agrochemicals is highly active. nih.govresearchgate.net

Compounds like this compound are ideal starting points for the synthesis of new potential agrochemicals. Structure-activity relationship (SAR) studies have shown that the type and position of substituents on the benzothiazole ring are critical for biological activity. acs.orgrsc.org For instance, different functional groups can be introduced by modifying the amino and bromo positions of this compound to optimize its efficacy against specific weeds, fungi, or insect pests. Researchers have developed benzothiazole derivatives that act as inhibitors of key biological targets, such as the D1 protease in plants, leading to potent herbicidal effects. globethesis.comnih.gov The scaffold has also been incorporated into a wide range of antifungal agents active against various plant pathogens. acs.orgorientjchem.orgbenthamdirect.comnih.gov

Role in Catalysis Research and Development

In the field of catalysis, heterocyclic compounds containing nitrogen and sulfur atoms are widely used as ligands to coordinate with transition metals, forming stable and catalytically active complexes. The 2-aminobenzothiazole (B30445) structure is an effective ligand, capable of binding to metal centers through its nitrogen atoms, creating a chelate effect that enhances complex stability. biointerfaceresearch.comqu.edu.iq

Derivatives of this compound can be synthesized to serve as tailored ligands for a variety of metal-catalyzed reactions. For example, organometallic ruthenium complexes incorporating benzothiazole ligands have been explored for their catalytic activity in hydrogen transfer reactions and as potential anticancer agents. nih.gov The electronic properties of the ligand, which influence the reactivity of the metal center, can be modulated by the substituents on the benzothiazole ring. The development of new benzothiazole-based ligands is an active area of research for creating more efficient and selective catalysts for organic synthesis. researchgate.netwisdomlib.orgacs.org

Fundamental Chemical Research: Understanding Reactivity and Aromaticity

The benzothiazole scaffold, a fusion of benzene (B151609) and a thiazole (B1198619) ring, is an aromatic heterocyclic system that serves as a cornerstone for a multitude of advanced chemical structures. nih.govwikipedia.org The specific compound, this compound, possesses a unique arrangement of substituents that intricately modulates its electronic properties, and consequently, its reactivity and aromatic character. Fundamental research into these aspects is crucial for predicting its behavior in chemical transformations and for designing novel molecular architectures.

The electronic influence of these functional groups is a combination of inductive and resonance effects, which can either donate or withdraw electron density from the aromatic system. numberanalytics.com These perturbations directly impact the nucleophilicity and electrophilicity of different parts of the molecule, governing how it interacts with other reagents.

Table 1: Electronic Influence of Substituents on the Benzothiazole Core of this compound
SubstituentPositionElectronic EffectImpact on the Ring System
Amino (-NH₂)C2Strongly electron-donating (by resonance), weakly electron-withdrawing (by induction)Increases electron density significantly within the thiazole ring and the amidine system, enhancing nucleophilicity of the nitrogen atoms. nih.govrsc.org
Methyl (-CH₃)C4Weakly electron-donating (by induction and hyperconjugation)Increases electron density in the benzene ring, acting as a weak activating group for electrophilic substitution. mdpi.comnumberanalytics.com
Bromo (-Br)C7Electron-withdrawing (by induction), weakly electron-donating (by resonance)Decreases electron density in the benzene ring due to the dominant inductive effect, acting as a deactivating group for electrophilic substitution. numberanalytics.comnih.gov

The aromaticity of the benzothiazole system is a key determinant of its stability. While the core structure is inherently aromatic, the attached substituents can alter the degree of electron delocalization. nih.govresearchgate.net The interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromo group creates a complex electronic landscape across the molecule. Computational studies on substituted benzothiazoles, often employing Density Functional Theory (DFT), are instrumental in quantifying these effects. mdpi.comresearchgate.net Such studies calculate reactivity descriptors and map the molecular electrostatic potential, revealing regions susceptible to electrophilic or nucleophilic attack. researchgate.netscirp.org A lower HOMO-LUMO energy gap, for instance, generally correlates with higher kinetic reactivity. mdpi.com For this compound, the combination of activating and deactivating groups is expected to result in a nuanced reactivity profile.

The predicted reactivity at various sites on the molecule is a direct consequence of these electronic influences. The C2-amino group, in conjunction with the endocyclic nitrogen, forms an amidine fragment (-N=C-NH₂) that is a potent nucleophile, readily reacting with a wide range of electrophiles to create more complex fused heterocyclic systems. nih.govrsc.orgresearchgate.net The benzene ring's reactivity towards electrophilic aromatic substitution is modulated by the competing effects of the activating methyl group and the deactivating bromo group. numberanalytics.comnih.gov Furthermore, the individual substituents can themselves serve as handles for chemical modification.

Table 2: Predicted Reactivity Profile of this compound
Molecular RegionPredicted Type of ReactionDescription
Benzene Ring (C4, C5, C6, C7)Electrophilic Aromatic SubstitutionThe ring is activated by the 4-methyl group and deactivated by the 7-bromo group. The directing effects of these groups will determine the position of substitution for incoming electrophiles. numberanalytics.comnih.govlibretexts.org
C2-Amine GroupNucleophilic Reactions (Alkylation, Acylation, etc.)The exocyclic amino group is a primary site for reactions with electrophiles, allowing for the extension of the molecular structure. nih.gov
Amidine System (N1-C2-N(exo))Annulation ReactionsThe nucleophilic character of both nitrogen atoms facilitates reactions with bis-electrophiles, leading to the formation of new, fused rings. rsc.orgresearchgate.net
C4-Methyl GroupRadical Abstraction / OxidationThe benzylic protons of the methyl group could be susceptible to radical-mediated reactions under specific conditions. nih.govacs.org
C7-Bromo GroupNucleophilic Aromatic Substitution / MetalationThe bromine atom can be replaced by strong nucleophiles under forcing conditions or can be used to form organometallic reagents (e.g., via lithium-halogen exchange), enabling further functionalization.

Q & A

Q. Key Considerations :

  • Substituent positioning (methyl at 4th position) may influence bromination regioselectivity. Computational modeling (DFT) can predict reactivity patterns .
  • Alternative routes include Suzuki-Miyaura coupling for late-stage bromine introduction, though this requires palladium catalysts .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
A multi-technique approach ensures accurate characterization:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). Absence of extraneous peaks confirms purity .
    • ¹³C NMR : Verify bromine’s deshielding effect on adjacent carbons .
  • Infrared Spectroscopy (IR) : Confirm NH₂ stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
  • Mass Spectrometry (MS) : Exact mass should match the molecular formula (C₈H₇BrN₂S; [M+H]⁺ = 258.96 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Tip : X-ray crystallography resolves ambiguities in regiochemistry, especially if bromination yields positional isomers .

How does bromine substitution at the 7th position influence reactivity compared to chloro or fluoro analogs?

Advanced Research Question
Bromine’s electronic and steric effects significantly alter reactivity:

Substituent (Position)Electronic EffectHalogen BondingBiological Activity
Br (7th) Strong σ-withdrawingHigh affinity for protein pocketsEnhanced enzyme inhibition
Cl (7th) Moderate σ-withdrawingModerate bindingLower metabolic stability
F (6th) Weak σ-withdrawingMinimal interactionReduced antimicrobial potency

Q. Methodological Insight :

  • Use density functional theory (DFT) to compare electrostatic potentials.
  • Perform competitive binding assays with brominated vs. chlorinated analogs to quantify target affinity differences .

What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

Advanced Research Question
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assay Conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO concentration ≤1%) to minimize artifacts .
  • Structural Confirmation : Re-synthesize disputed compounds and validate purity via orthogonal methods (e.g., NMR + HRMS) .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., bromine’s consistent role in kinase inhibition ).

Case Study : Variability in antimicrobial IC₅₀ values may stem from differences in bacterial strain resistance profiles or compound solubility .

How can researchers investigate the biochemical pathways affected by this compound?

Advanced Research Question
Mechanistic studies require integrated approaches:

  • Target Identification : Use affinity chromatography with a brominated probe immobilized on sepharose beads to pull down binding proteins .
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) with fluorogenic substrates .
  • Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., via RNA-seq or LC-MS/MS) .

Data Interpretation : Cross-reference results with databases like KEGG or Reactome to map affected pathways (e.g., apoptosis or cell cycle regulation) .

What methodologies assess the environmental impact on this compound’s stability and bioactivity?

Advanced Research Question
Environmental factors (pH, light, temperature) can degrade the compound or alter efficacy:

  • Stability Studies :
    • Expose to UV light (254 nm) and monitor degradation via HPLC .
    • Test solubility in buffers (pH 2–9) to identify optimal storage conditions .
  • Bioactivity Modulation :
    • Perform dose-response assays at varying temperatures (25–42°C) to simulate physiological extremes .
    • Use molecular dynamics (MD) simulations to predict conformational changes under stress .

Example Finding : Chlorinated analogs show reduced stability at high pH due to dehydrohalogenation, suggesting brominated derivatives may exhibit similar vulnerabilities .

What are the key considerations for designing derivatives to enhance selectivity?

Advanced Research Question
Optimize selectivity through rational design:

  • Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the 4th position to modulate electron density and reduce off-target interactions .
  • Prodrug Strategies : Mask the NH₂ group with acetyl or tert-butoxycarbonyl (Boc) protectors to improve bioavailability .
  • In-Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding scores to targets like tubulin or topoisomerases .

Validation : Compare in vitro cytotoxicity (e.g., IC₅₀ in cancer vs. normal cell lines) to confirm enhanced selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.